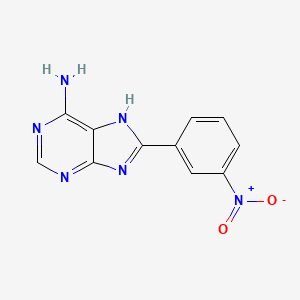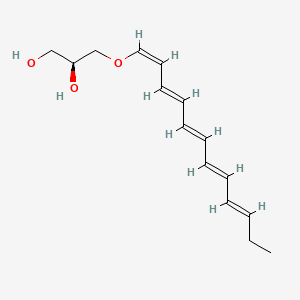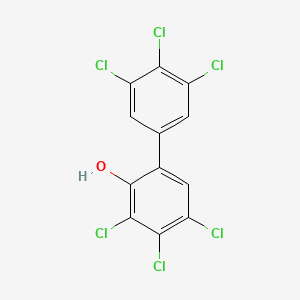
1-(1,3-Diphenylbutyl)-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Diphenylbutyl)-2-ethylbenzene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with two phenyl groups and an ethylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Diphenylbutyl)-2-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 1,3-diphenylbutane with ethylbenzene under Friedel-Crafts conditions. This reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Diphenylbutyl)-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(1,3-Diphenylbutyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1,3-Diphenylbutyl)-2-ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
1,3-Diphenylbutane: Shares the butyl and phenyl groups but lacks the ethylbenzene moiety.
2-Ethylbiphenyl: Contains the ethylbenzene structure but lacks the butyl chain.
1,3-Diphenylpropane: Similar structure but with a shorter carbon chain.
Uniqueness: 1-(1,3-Diphenylbutyl)-2-ethylbenzene is unique due to the combination of its butyl chain, phenyl groups, and ethylbenzene moiety. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
84255-46-9 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-(1,3-diphenylbutyl)-2-ethylbenzene |
InChI |
InChI=1S/C24H26/c1-3-20-12-10-11-17-23(20)24(22-15-8-5-9-16-22)18-19(2)21-13-6-4-7-14-21/h4-17,19,24H,3,18H2,1-2H3 |
Clave InChI |
NKDBDHVHJIIYRT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



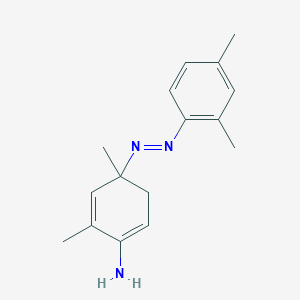

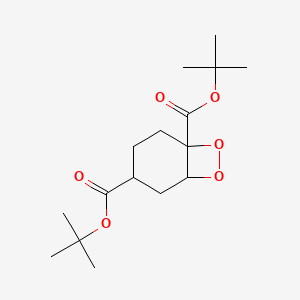

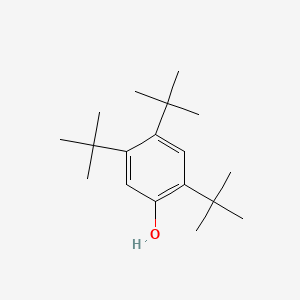
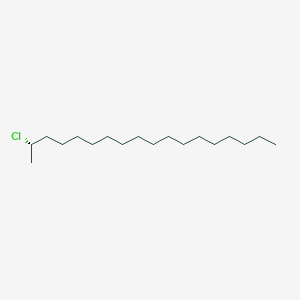

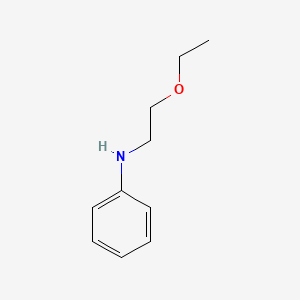
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
